2-Fluorobicyclo[1.1.1]pentane-1,3-dicarboxylicacid
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Overview
Description
2-Fluorobicyclo[1.1.1]pentane-1,3-dicarboxylic acid is a fluorinated derivative of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid. This compound is of significant interest in medicinal chemistry due to its unique structural properties, which include a rigid bicyclic framework and the presence of fluorine atoms. These features contribute to its potential as a bioisostere for aromatic rings, offering improved metabolic stability and solubility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluorobicyclo[1.1.1]pentane-1,3-dicarboxylic acid typically involves the photochemical addition of propellane to diacetyl, forming the bicyclo[1.1.1]pentane core . This reaction can be performed on a large scale, producing significant quantities of the compound within a short period. The subsequent haloform reaction of the formed diketone yields bicyclo[1.1.1]pentane-1,3-dicarboxylic acid .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability of the photochemical addition and haloform reactions suggests that these methods could be adapted for industrial-scale synthesis, providing a practical route for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Fluorobicyclo[1.1.1]pentane-1,3-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield diketones or diacids, while reduction can produce diols or other reduced derivatives.
Scientific Research Applications
2-Fluorobicyclo[1.1.1]pentane-1,3-dicarboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.
Medicine: Its potential as a bioisostere for aromatic rings makes it a promising candidate for drug development, offering improved pharmacokinetic properties.
Industry: The compound can be used in the synthesis of materials with specific properties, such as increased stability or solubility.
Mechanism of Action
The mechanism by which 2-fluorobicyclo[1.1.1]pentane-1,3-dicarboxylic acid exerts its effects involves its interaction with molecular targets, such as enzymes or receptors. The rigid bicyclic structure and the presence of fluorine atoms enhance its binding affinity and selectivity, leading to specific biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
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Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid: The non-fluorinated parent compound.
Properties
Molecular Formula |
C7H7FO4 |
---|---|
Molecular Weight |
174.13 g/mol |
IUPAC Name |
2-fluorobicyclo[1.1.1]pentane-1,3-dicarboxylic acid |
InChI |
InChI=1S/C7H7FO4/c8-3-6(4(9)10)1-7(3,2-6)5(11)12/h3H,1-2H2,(H,9,10)(H,11,12) |
InChI Key |
FOKXYUOUUBMUJU-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CC1(C2F)C(=O)O)C(=O)O |
Origin of Product |
United States |
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